N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

GPCR signaling Kinase inhibition Chemical probes

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034254-83-4) is a pyrimidine-4-carboxamide derivative belonging to a class of compounds investigated as G protein-coupled receptor kinase (GRK) inhibitors and, in structurally related analogs, as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors [REFS-1, REFS-2]. The molecule features a 6-hydroxypyrimidine core linked via a carboxamide bridge to a 2-chloro-5-(trifluoromethyl)phenyl moiety, combining hydrogen-bond donor/acceptor functionality with halogen and trifluoromethyl substituents that can modulate target binding and physicochemical properties.

Molecular Formula C12H7ClF3N3O2
Molecular Weight 317.65
CAS No. 2034254-83-4
Cat. No. B2585304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034254-83-4
Molecular FormulaC12H7ClF3N3O2
Molecular Weight317.65
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl
InChIInChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20)
InChIKeyAVZYHKVIJBQUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034254-83-4): Scientific Procurement Baseline


N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034254-83-4) is a pyrimidine-4-carboxamide derivative belonging to a class of compounds investigated as G protein-coupled receptor kinase (GRK) inhibitors and, in structurally related analogs, as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors [REFS-1, REFS-2]. The molecule features a 6-hydroxypyrimidine core linked via a carboxamide bridge to a 2-chloro-5-(trifluoromethyl)phenyl moiety, combining hydrogen-bond donor/acceptor functionality with halogen and trifluoromethyl substituents that can modulate target binding and physicochemical properties.

Why Generic Substitution of N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide Is Not Advisable Without Quantitative Evidence


Pyrimidine-4-carboxamide analogs cannot be interchanged generically because even minor structural modifications—particularly at the N-aryl substituent—dramatically alter potency, selectivity, and pharmacokinetic profiles. For example, the 2-chloro-5-(trifluoromethyl)phenyl group in this compound differs from the 3-chloro-4-fluorophenyl group found in the tyrosine kinase inhibitor gefitinib, and such halogen substitution patterns are known to influence binding to GRK isoforms by orders of magnitude . In the related 15-PGDH inhibitor series, structural variations yield IC50 values ranging from 2.7 nM to >20,000 nM, underscoring the compound-specific nature of target engagement . Consequently, selecting a close analog without matched assay data carries a high risk of divergent biological activity.

Quantitative Differentiation Evidence for N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide


Class-Level GRK Inhibitory Potential of 6-Hydroxypyrimidine-4-carboxamide Derivatives

This specific compound is annotated as a pyrimidine derivative with G protein-coupled receptor kinase (GRK) inhibitor activity in vendor technical documentation . Direct IC50 data for the target compound against individual GRK isoforms is not publicly available; however, the broader class of pyrimidine-carboxamides has been validated as GRK inhibitors with isoform-selective profiles . For reference, the structurally distinct GRK2 inhibitor CCG-215022 exhibits IC50 values of 3.9, 0.15, and 0.38 μM for GRK1, GRK2, and GRK5, respectively , while GSK180736A inhibits GRK2 with an IC50 of 0.77 μM . The target compound’s unique 2-chloro-5-(trifluoromethyl)phenyl substitution pattern distinguishes it from these known inhibitors and may confer a distinct selectivity fingerprint.

GPCR signaling Kinase inhibition Chemical probes

Comparative 15-PGDH Inhibition Potency in the Pyrimidine-4-carboxamide Series

Structurally related pyrimidine-4-carboxamides have been characterized as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors in biochemical assays . Compound A-4 (BDBM556302, distinct from the target compound) demonstrated an IC50 of 46.6 nM against human 15-PGDH in a screening biochemical assay , while Compound A-6 (BDBM50445521) exhibited an IC50 of 2.70 nM under the same conditions . These data establish that within this chemotype, potency can vary by approximately 17-fold depending on substitution pattern. No direct 15-PGDH inhibition data has been reported for the target compound (CAS 2034254-83-4), but its core scaffold aligns with the pharmacophore requirements for 15-PGDH binding as evidenced by co-crystal structures of related inhibitors .

Prostaglandin metabolism Regenerative medicine Enzyme inhibition

Physicochemical Property Differentiation from Common Pyrimidine-4-carboxamide Analogs

Computed physicochemical properties for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide (MW = 317.65 g/mol) can be compared with published data for the reference 6-hydroxypyrimidine-4-carboxamide core (MW = 139.11 g/mol) [REFS-1, REFS-2]. The addition of the 2-chloro-5-(trifluoromethyl)phenyl group increases molecular weight by 178.54 g/mol, adds one hydrogen-bond donor (amide NH) to the existing hydroxypyrimidine donors, and introduces a lipophilic substituent that raises calculated logP relative to the unsubstituted core. These modifications are expected to reduce aqueous solubility while potentially enhancing passive membrane permeability, a trade-off documented for related N-aryl pyrimidine-4-carboxamide derivatives.

Drug-likeness Permeability Solubility optimization

Recommended Application Scenarios for N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide Based on Available Evidence


GPCR Signaling Chemical Probe Development Requiring Custom Kinase Profiling

Based on its annotation as a pyrimidine-derived GRK inhibitor scaffold , this compound is most appropriately sourced by groups equipped to perform in-house GRK isoform selectivity profiling (e.g., GRK2/GRK5/GRK1 biochemical panels). Procurement should be contingent on access to kinase activity assays, as published comparative IC50 data for this specific compound is absent. The unique 2-chloro-5-(trifluoromethyl)phenyl substituent may offer differential selectivity versus indazole/dihydropyrimidine-based GRK2 inhibitors such as GSK180736A.

15-PGDH Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given that structurally related pyrimidine-4-carboxamides achieve 15-PGDH IC50 values as low as 2.70 nM , this compound can serve as a scaffold for medicinal chemistry optimization programs targeting prostaglandin degradation pathways. Users should plan to generate potency data in the specific 15-PGDH biochemical assay (10 nM enzyme, 384-well format) to establish a quantitative baseline before expanding the SAR series.

Kinase Inhibitor Library Enrichment with Physicochemically Characterized Building Blocks

For compound collection curators building kinase-focused screening libraries, this compound offers a defined molecular weight (317.65 g/mol) and hydrogen-bond donor/acceptor profile that falls within lead-like space . Its procurement value lies in expanding chemical diversity within the pyrimidine-4-carboxamide subseries, with the understanding that target-specific activity must be deconvoluted through screening rather than assumed from class-level data.

Negative Control Compound Design for Pyrimidine-4-carboxamide Target Engagement Assays

In the absence of confirmed target potency, this compound may serve as a structurally matched negative control for assays utilizing validated 15-PGDH inhibitors such as Compound A-6 (IC50 = 2.70 nM) . Its close structural similarity to active chemotypes, combined with the lack of documented 15-PGDH inhibition, makes it a candidate for evaluating assay specificity—provided that users first experimentally verify its inactivity in their specific assay system.

Quote Request

Request a Quote for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.